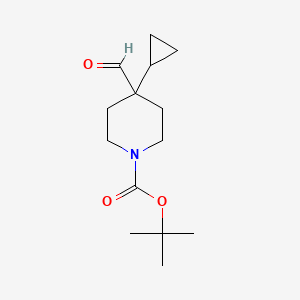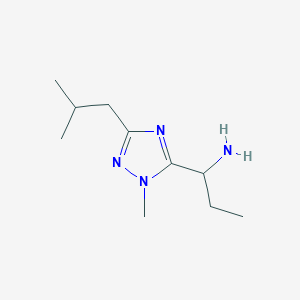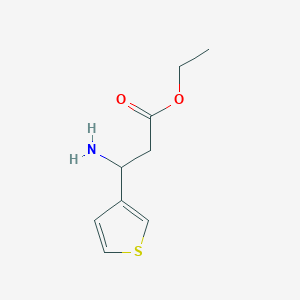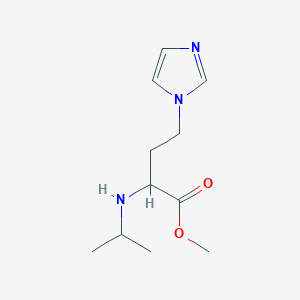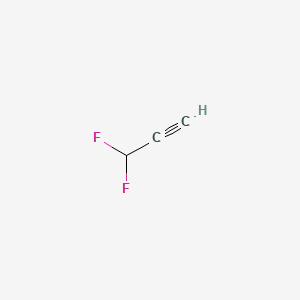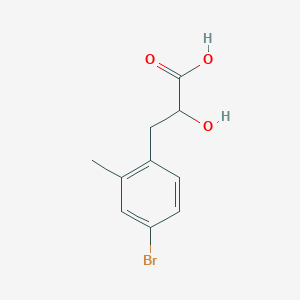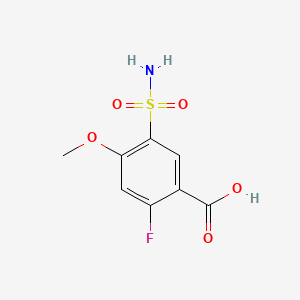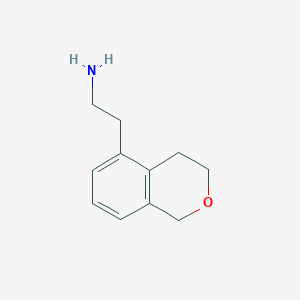
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in various natural products and synthetic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenol derivative with an appropriate aldehyde or ketone, followed by reduction and amination steps. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dihydro-2H-1-benzopyran: A closely related compound with similar structural features.
7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-one: Another benzopyran derivative with hydroxyl and ketone functional groups.
4H-1-benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: A flavanone derivative with additional hydroxyl and methoxy groups.
Uniqueness
2-(3,4-dihydro-1H-2-benzopyran-5-yl)ethan-1-amine is unique due to its ethanamine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-(3,4-dihydro-1H-isochromen-5-yl)ethanamine |
InChI |
InChI=1S/C11H15NO/c12-6-4-9-2-1-3-10-8-13-7-5-11(9)10/h1-3H,4-8,12H2 |
InChI-Schlüssel |
CNCUVNTWHBQBMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC2=C1C(=CC=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



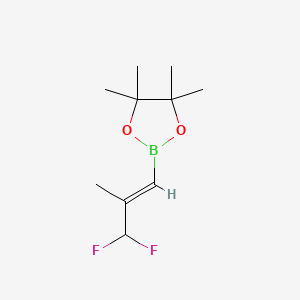
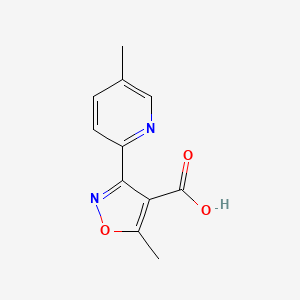
![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
